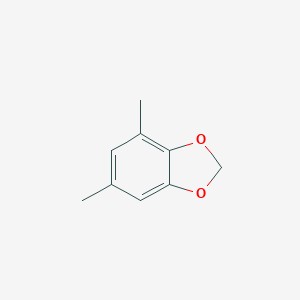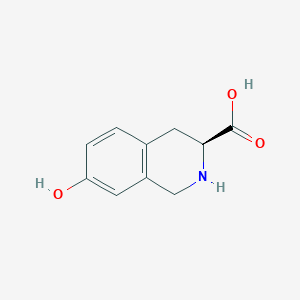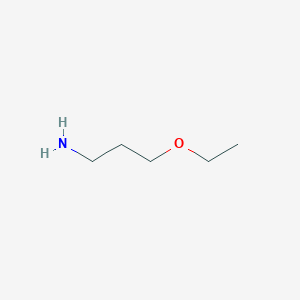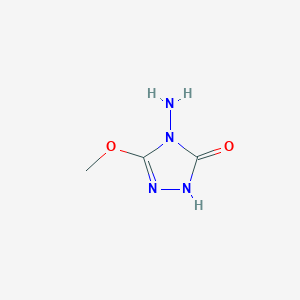
4-amino-3-methoxy-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-methoxy-1H-1,2,4-triazol-5-one (AMT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. AMT is a heterocyclic compound that contains a triazole ring and an amino group, which makes it a versatile molecule for various applications.
作用機序
The mechanism of action of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
生化学的および生理学的効果
4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to modulate the immune system by enhancing the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in lab experiments is its versatility. It can be used in various assays, including antimicrobial, antiviral, and anticancer assays. Another advantage is its stability, which allows for long-term storage and use. However, one of the limitations of using 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is its toxicity, which can affect the results of experiments if not carefully controlled.
将来の方向性
There are several future directions for the study of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in materials science, such as the development of new catalysts and sensors. In addition, further studies are needed to fully understand the mechanism of action of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized through different methods and has been investigated for its antimicrobial, antiviral, and anticancer properties. Although its mechanism of action is not fully understood, it has been found to inhibit enzymes involved in various cellular processes. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has various biochemical and physiological effects, and its versatility makes it a useful compound for various lab experiments. However, its toxicity should be carefully controlled to avoid affecting the results of experiments. Further studies are needed to fully understand the potential applications of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in different fields.
合成法
4-amino-3-methoxy-1H-1,2,4-triazol-5-one can be synthesized through different methods, including the reaction between hydrazine and ethyl acetoacetate, followed by the reaction with methoxyamine hydrochloride. Another method is the reaction between 3-amino-1,2,4-triazole and dimethyl sulfate, followed by the reaction with hydroxylamine hydrochloride. The synthesis of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is a complex process that requires careful attention to the reaction conditions and the purity of the reagents.
科学的研究の応用
4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to have antimicrobial, antiviral, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has also been found to have antiviral activity against herpes simplex virus type 1 and 2. In addition, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
135301-94-9 |
|---|---|
製品名 |
4-amino-3-methoxy-1H-1,2,4-triazol-5-one |
分子式 |
C3H6N4O2 |
分子量 |
130.11 g/mol |
IUPAC名 |
4-amino-3-methoxy-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4O2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
InChIキー |
UECCLQSUXFGKMV-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=O)N1N |
正規SMILES |
COC1=NNC(=O)N1N |
同義語 |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-methoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



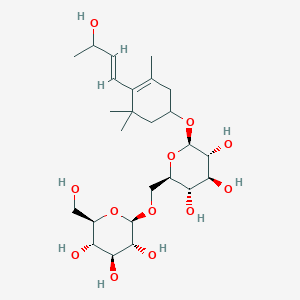
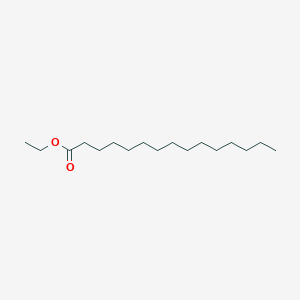
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
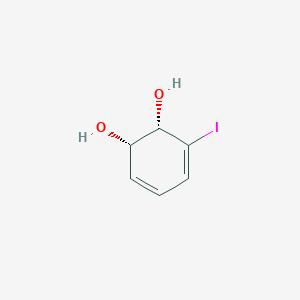

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
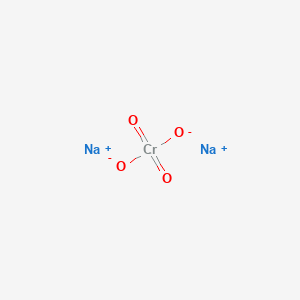
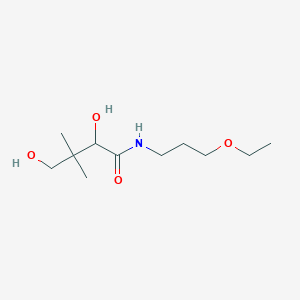
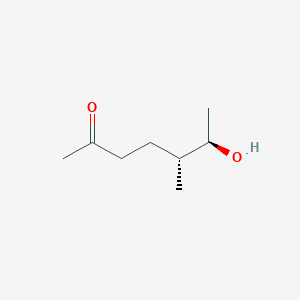
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
